
N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea, also known as PTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been found to have various biochemical and physiological effects. PTU has been used as a tool in the study of thyroid hormone synthesis, as well as in the treatment of hyperthyroidism.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea inhibits the activity of thyroid peroxidase, which is involved in the synthesis of thyroid hormones. By inhibiting this enzyme, this compound reduces the production of thyroid hormones. This compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of thyroid hormones, which can be beneficial in the treatment of hyperthyroidism. This compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects. Additionally, this compound has been found to have effects on the brain and behavior, including the regulation of mood and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea has several advantages for lab experiments. It is a well-established tool in the study of thyroid hormone synthesis and has been used in numerous studies. This compound is also relatively easy to synthesize and purify. However, there are some limitations to the use of this compound in lab experiments. It has been found to have some toxic effects, particularly at high doses. Additionally, this compound has been found to have some non-specific effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea. One area of research is the development of new compounds that have similar or improved effects on thyroid hormone synthesis and antioxidant properties. Another area of research is the investigation of the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system. Additionally, the development of new methods for the synthesis and purification of this compound may improve its utility as a tool in scientific research.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea involves the reaction of 2-furylacetic acid with thiosemicarbazide, followed by the reaction of the resulting product with 5-chloro-2-pyridinyl isocyanate. The final product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea has been used in various scientific research studies. It has been found to inhibit thyroid peroxidase, an enzyme that is involved in the synthesis of thyroid hormones. This compound has been used as a tool in the study of thyroid hormone synthesis, as well as in the treatment of hyperthyroidism. It has also been used in the study of the effects of thyroid hormones on the brain and behavior.
Propriétés
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c12-8-3-4-10(13-6-8)15-11(17)14-7-9-2-1-5-16-9/h1-6H,7H2,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKNSFWEQIPPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824224 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-fluorophenyl)amino]carbonyl}benzenecarbothioamide](/img/structure/B5848111.png)
![N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5848112.png)
![methyl 2-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate](/img/structure/B5848120.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5848130.png)
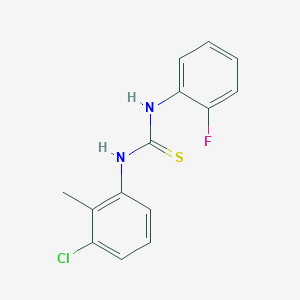
![1-(4-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5848134.png)
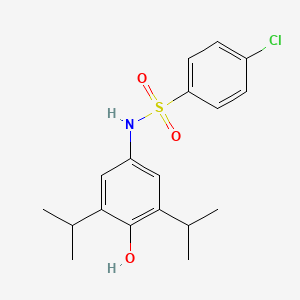
![N'-{[(2-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848149.png)
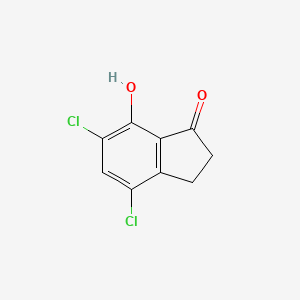
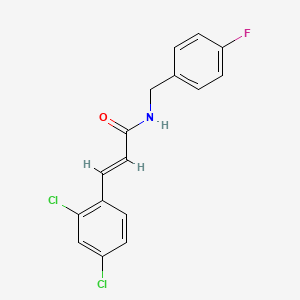
![3,3-dimethyl-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5848174.png)
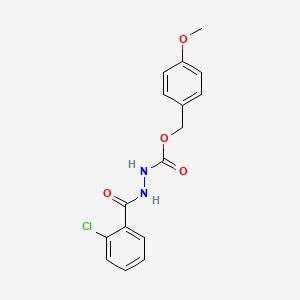
![N'-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B5848188.png)
